Cas no 874302-03-1 (1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea)
1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 1-(3-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- 1-(3-Fluorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- C19H22BFN2O3
- PC412471
- AX8231524
- ST24021050
- V8497
- N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- 3-(3-FLUOROPHENYL)-1-[3-(4,4
- D93208
- 3-(3-FLUOROPHENYL)-1-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]UREA
- 874302-03-1
- DTXSID90716704
- A862595
- MFCD20231477
- AKOS015907879
- CS-0173819
- AS-73705
- DB-225634
- 1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
-
- MDL: MFCD20231477
- Inchi: 1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
- InChI Key: BZCPINMTXBDIEP-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)NC(NC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)=O
Computed Properties
- Exact Mass: 356.17100
- Monoisotopic Mass: 356.1707509g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.6
Experimental Properties
- PSA: 59.59000
- LogP: 3.91490
1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F187494-1g |
1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea |
874302-03-1 | 97% | 1g |
¥2229.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F187494-250mg |
1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea |
874302-03-1 | 97% | 250mg |
¥729.90 | 2023-09-02 | |
| Alichem | A019115936-1g |
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-03-1 | 95% | 1g |
$466.52 | 2023-08-31 | |
| TRC | F621215-10mg |
1-(3-Fluorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
874302-03-1 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | F621215-25mg |
1-(3-Fluorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
874302-03-1 | 25mg |
$81.00 | 2023-05-18 | ||
| TRC | F621215-50mg |
1-(3-Fluorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
874302-03-1 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | F621215-100mg |
1-(3-Fluorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
874302-03-1 | 100mg |
$161.00 | 2023-05-18 | ||
| Fluorochem | 216200-250mg |
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-03-1 | 95% | 250mg |
£276.00 | 2022-02-28 | |
| Fluorochem | 216200-1g |
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-03-1 | 95% | 1g |
£563.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F906430-250mg |
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-03-1 | 97% | 250mg |
¥835.20 | 2022-01-12 |
1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Suppliers
1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
Comprehensive Overview of 1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS No. 874302-03-1)
The compound 1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea, identified by its CAS No. 874302-03-1, is a specialized boronic ester derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, makes it a valuable intermediate in the development of targeted therapies, particularly in the field of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
In recent years, the demand for boronic acid derivatives has surged due to their pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Researchers are increasingly focusing on compounds like 1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea to design novel small-molecule inhibitors for diseases such as cancer and autoimmune disorders. This aligns with the growing interest in precision medicine and personalized therapeutics, topics frequently searched in academic and industry forums.
The fluorophenyl group in this compound enhances its bioavailability and metabolic stability, addressing a common challenge in drug development. Additionally, the tetramethyl-1,3,2-dioxaborolan-2-yl unit improves solubility and reactivity, making it a preferred choice for high-throughput screening and structure-activity relationship (SAR) studies. These attributes are particularly relevant to researchers exploring fragment-based drug design (FBDD), a trending topic in medicinal chemistry.
From a synthetic perspective, CAS No. 874302-03-1 is often utilized in the preparation of biaryl compounds, which are critical scaffolds in many FDA-approved drugs. Its compatibility with palladium-catalyzed reactions and microwave-assisted synthesis techniques further underscores its versatility. This resonates with the current emphasis on green chemistry and sustainable synthesis, as scientists seek eco-friendly alternatives to traditional methodologies.
Beyond pharmaceuticals, 1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea has potential applications in material science, particularly in the development of organic electronic devices and sensors. Its boron-containing structure enables unique electronic properties, making it a candidate for optoelectronic materials. This intersection of chemistry and technology is a hot topic in interdisciplinary research, often highlighted in conferences and publications.
In summary, 1-(3-Fluorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS No. 874302-03-1) represents a multifaceted compound with broad utility in drug discovery, organic synthesis, and advanced materials. Its relevance to cutting-edge research areas like PROTACs, green chemistry, and optoelectronics ensures its continued prominence in scientific discourse. As the demand for innovative chemical tools grows, this compound is poised to play an even greater role in shaping the future of science and technology.
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